Bisoprolol Fumarate

Description

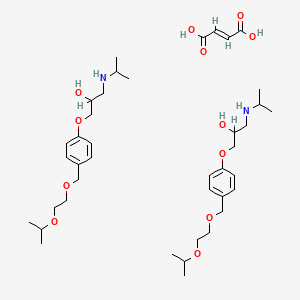

Structure

2D Structure

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H31NO4.C4H4O4/c2*1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h2*5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDFASMUILANOL-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045794 | |

| Record name | Bisoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104344-23-2 | |

| Record name | Bisoprolol fumarate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104344232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOPROLOL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR59KN573L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bisoprolol Fumarate: A Technical Guide to its Mechanism of Action in Cardiac Myocytes

Executive Summary: This document provides a detailed examination of the molecular mechanism of bisoprolol fumarate within cardiac myocytes. As a highly selective β1-adrenergic receptor antagonist, bisoprolol's primary action is the competitive inhibition of catecholamine binding, which interrupts the canonical Gs protein-adenylyl cyclase-cAMP-PKA signaling cascade.[1] This interruption leads to profound downstream effects, including the modulation of key ion channels and the restoration of normal intracellular calcium homeostasis, particularly in pathological states like heart failure.[2][3] The result is a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy), which collectively decrease cardiac workload and oxygen consumption.[4][5] This guide synthesizes quantitative binding data, details the molecular consequences of β1-blockade, and provides standard protocols for key experimental techniques used to elucidate these mechanisms.

The β1-Adrenergic Signaling Cascade in Cardiac Myocytes

In cardiac myocytes, the β1-adrenergic receptor (β1-AR) is a critical regulator of cardiac function. As a G-protein-coupled receptor (GPCR), it is primarily coupled to the stimulatory G-protein, Gs.[6] The canonical signaling pathway is initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the β1-AR. This binding event triggers a conformational change in the receptor, leading to the activation of the Gs protein.

The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels serve as a crucial second messenger, leading to the activation of Protein Kinase A (PKA).[6][7] PKA, in turn, phosphorylates a suite of target proteins that collectively enhance cardiac performance:[7][8]

-

L-type Calcium Channels (LTCCs): Phosphorylation increases the probability of channel opening, enhancing the influx of Ca2+ during the action potential plateau.

-

Ryanodine Receptors (RyR2): PKA-mediated phosphorylation sensitizes these sarcoplasmic reticulum (SR) Ca2+ release channels, contributing to a larger Ca2+-induced Ca2+ release.

-

Phospholamban (PLN): When phosphorylated, PLN's inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a) is relieved, accelerating Ca2+ reuptake into the SR.

This coordinated phosphorylation enhances both the force of contraction (inotropy) and the rate of relaxation (lusitropy).

Caption: Canonical β1-adrenergic signaling pathway and the inhibitory action of bisoprolol.

Core Mechanism: Competitive Antagonism and Receptor Selectivity

Bisoprolol functions as a competitive antagonist at the β1-adrenoceptor.[1] It reversibly binds to the receptor at the same site as endogenous catecholamines, thereby preventing receptor activation and the initiation of the downstream signaling cascade. The efficacy of bisoprolol is rooted in its high selectivity for the β1-receptor subtype over the β2-receptor, which is crucial for minimizing off-target effects, such as bronchoconstriction, associated with non-selective beta-blockers.[4][5]

Data Presentation: Bisoprolol Binding Affinity and Selectivity

The following table summarizes key quantitative parameters defining bisoprolol's interaction with adrenergic receptors from radioligand binding studies.

| Parameter | Species / Tissue | Value | Reference |

| β1-Selectivity Ratio (β2/β1 affinity) | Human Myocardium | 16 - 20 fold | [9] |

| β1-Selectivity Ratio (β1/β2) | In Vitro Comparison | 14:1 | [10] |

| Ki (High Affinity Site) | Rat Ventricular Myocytes | 20.0 nM | [11] |

| Ki (Low Affinity Site) | Rat Ventricular Myocytes | 918 nM | [11] |

| Ki (High Affinity Site) | Rat Heart Membranes | 34.2 nM | [11] |

| Ki (Low Affinity Site) | Rat Heart Membranes | 3,014 nM | [11] |

Note: Ki (inhibitor constant) represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates higher binding affinity. The presence of high and low affinity sites may suggest receptor heterogeneity or different conformational states.[11]

Downstream Consequences of β1-Blockade in Cardiac Myocytes

By attenuating the β1-adrenergic signaling pathway, bisoprolol induces significant changes in cellular electrophysiology and calcium handling.

Modulation of Ion Channels

The reduction in PKA activity following β1-blockade directly impacts ion channel function.

-

L-type Ca2+ Channels (LTCC): Reduced phosphorylation of LTCCs decreases their open probability, leading to a smaller influx of Ca2+ during phase 2 of the cardiac action potential. This is a primary contributor to the negative inotropic effect.

-

Potassium and Other Channels: In pathological states such as heart failure, cardiac remodeling often involves the downregulation of key ion channels, leading to action potential prolongation and increased arrhythmia risk.[2] Studies in animal models of heart failure have shown that bisoprolol treatment can partially reverse the downregulation of mRNA expression for several potassium channel subunits (e.g., Kv4.3, Kv1.4, KvLQT1) and other channels like HCN4 in the sinoatrial node.[2][12][13] This action may contribute to its anti-arrhythmic properties.

Restoration of Intracellular Calcium Homeostasis

Chronic sympathetic activation in heart failure leads to PKA hyperphosphorylation of RyR2 channels.[14] This causes the dissociation of the stabilizing protein FKBP12.6, resulting in "leaky" RyR2 channels that release Ca2+ during diastole.[3][14] This diastolic Ca2+ leak depletes SR calcium stores, impairs systolic function, and can trigger arrhythmias.[8]

By reducing PKA activity, bisoprolol helps to:

-

Normalize RyR2 phosphorylation: This restores normal channel function and reduces the diastolic Ca2+ leak.[15]

-

Restore FKBP12.6 association: Stabilizes the RyR2 channel complex, further preventing aberrant Ca2+ release.[3]

This restoration of calcium handling is a critical mechanism by which beta-blockers improve cardiac muscle performance in heart failure.[3][14]

Caption: Logical relationship from drug administration to physiological effect.

Experimental Protocols

The mechanisms described above have been elucidated through a variety of sophisticated experimental techniques. Detailed, generalized protocols for these key assays are provided below.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound (bisoprolol) for its receptor by measuring how effectively it competes with a radioactively labeled ligand.[16][17]

Methodology:

-

Membrane Preparation: Cardiac tissue or cells expressing β1-AR are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate a membrane-rich fraction.[18][19] The final pellet is resuspended, and protein concentration is determined (e.g., via BCA assay).

-

Competitive Binding Incubation: In a 96-well plate, a constant concentration of a suitable radioligand (e.g., [125I]-Iodocyanopindolol) and a fixed amount of membrane protein are incubated with serial dilutions of unlabeled bisoprolol.[18]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand while unbound ligand passes through.[18]

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining non-specifically bound radioligand.

-

Quantification: Radioactivity retained on the dried filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of bisoprolol that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[18]

References

- 1. Bisoprolol - Wikipedia [en.wikipedia.org]

- 2. Bisoprolol reverses down-regulation of potassium channel proteins in ventricular tissues of rabbits with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Altered intracellular Ca2+ handling in heart failure [jci.org]

- 9. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β1-Adrenergic blocker bisoprolol reverses down-regulated ion channels in sinoatrial node of heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. Beta-blockers restore calcium release channel function and improve cardiac muscle performance in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Ca2 + Handling Proteins for the Treatment of Heart Failure and Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Unwavering Precision of Bisoprolol Fumarate: A Technical Deep Dive into its Beta-1 Adrenergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacological characteristic of bisoprolol fumarate: its high selectivity for the beta-1 (β1) adrenergic receptor. Through a comprehensive review of binding affinity and functional assay data, detailed experimental protocols, and elucidation of the underlying signaling pathways, this document provides a robust resource for understanding the molecular interactions and physiological consequences of bisoprolol's selective beta-blockade.

Executive Summary

This compound is a third-generation beta-blocker renowned for its high cardioselectivity, which translates to a more targeted therapeutic effect on the heart with a reduced potential for side effects mediated by beta-2 (β2) adrenergic receptors.[1] This selectivity is not absolute and is dose-dependent.[2] At therapeutic doses, bisoprolol primarily antagonizes β1 receptors in the heart and kidneys.[3] This targeted action leads to a decrease in heart rate, myocardial contractility, and blood pressure, making it a cornerstone in the management of hypertension and heart failure.[3][4] This guide will dissect the quantitative evidence of this selectivity, provide the methodologies to assess it, and visualize the molecular pathways involved.

Quantitative Analysis of Beta-1 Selectivity

The selectivity of a beta-blocker is quantified by comparing its binding affinity (Ki) or functional potency (IC50 or pA2) for β1 versus β2 receptors. A higher β2/β1 affinity ratio indicates greater β1 selectivity.

Table 1: Comparative Beta-Adrenergic Receptor Binding Affinities and Selectivity of Various Beta-Blockers

| Beta-Blocker | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | β2/β1 Selectivity Ratio | Reference(s) |

| Bisoprolol | 20.0 | 918 | 45.9 | [5] |

| Bisoprolol | - | - | 19 | [2] |

| Bisoprolol | - | - | 14 | [6] |

| Bisoprolol | - | - | 16-20 | [7] |

| Metoprolol | - | - | 2.3 | [6] |

| Atenolol | - | - | 4.7 | [6] |

| Betaxolol | - | - | 12.5 | [8] |

| Propranolol | - | - | 0.59 | [8] |

| Carvedilol | - | - | No significant selectivity | [2] |

Note: Ki values and selectivity ratios can vary between studies due to different experimental conditions and tissues/cell lines used.

Table 2: Functional Antagonism of Beta-Adrenergic Receptors

| Beta-Blocker | β1 Functional Antagonism (pA2) | β2 Functional Antagonism (pA2) | β1/β2 Selectivity (Functional) | Reference(s) |

| Bisoprolol | 8.42 (vs. Noradrenaline) | 6.99 (vs. Procaterol) | ~27-fold more potent at β1 | [9] |

| Bisoprolol | - | - | Superior to atenolol, metoprolol |

The data consistently demonstrates bisoprolol's superior β1 selectivity compared to many other beta-blockers. For instance, in radioligand binding studies, bisoprolol has shown a β2/β1 affinity ratio of up to approximately 46, significantly higher than that of metoprolol and atenolol.[5] Functional studies corroborate these findings, showing bisoprolol to be significantly more potent in antagonizing β1-mediated responses.[9]

Experimental Protocols for Determining Beta-1 Selectivity

The determination of a beta-blocker's selectivity profile relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for directly measuring the affinity of a drug for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of bisoprolol for β1 and β2 adrenergic receptors.

Materials:

-

Membrane Preparations: Cell membranes from cell lines recombinantly expressing human β1 or β2 adrenergic receptors (e.g., CHO, HEK293 cells).[2]

-

Radioligand: A non-selective, high-affinity beta-adrenergic antagonist radiolabeled with a radioisotope (e.g., [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, non-selective beta-blocker (e.g., 10 µM propranolol).

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To quantify radioactivity.

Protocol:

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of bisoprolol.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of bisoprolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (cAMP Accumulation)

Functional assays measure the ability of a compound to antagonize the physiological response following receptor activation. For β1 and β2 receptors, which are Gs-protein coupled, this response is often the production of cyclic AMP (cAMP).

Objective: To determine the potency of bisoprolol in antagonizing agonist-induced cAMP production in cells expressing β1 or β2 adrenergic receptors.

Materials:

-

Cell Lines: Stably transfected cell lines expressing either human β1 or β2 adrenergic receptors (e.g., HEK293 or CHO cells).

-

Agonist: A non-selective beta-agonist such as isoprenaline (isoproterenol).

-

Test Compound: this compound.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Reagents: Growth media, buffers, etc.

Protocol:

-

Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of bisoprolol for a defined period.

-

Agonist Stimulation: A fixed concentration of isoprenaline (typically the EC80, the concentration that produces 80% of the maximal response) is added to the wells to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of bisoprolol that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. A Schild analysis can be performed by repeating the agonist dose-response curve in the presence of different fixed concentrations of bisoprolol to determine the pA2 value, a measure of antagonist potency.

In Vivo Functional Assays (Isoprenaline-Induced Tachycardia in Rats)

In vivo models provide a more physiologically relevant assessment of a drug's selectivity.

Objective: To evaluate the ability of bisoprolol to selectively antagonize the β1-mediated chronotropic (heart rate) effects of isoprenaline.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Anesthetic: As appropriate for the experimental protocol.

-

Isoprenaline: A non-selective beta-agonist.

-

This compound: The test antagonist.

-

Physiological Monitoring Equipment: To record heart rate and blood pressure.

Protocol:

-

Animal Preparation: Rats are anesthetized, and catheters are implanted for drug administration and blood pressure/heart rate monitoring.

-

Baseline Measurements: Baseline heart rate and blood pressure are recorded.

-

Control Isoprenaline Dose-Response: A cumulative dose-response curve for isoprenaline is established by administering increasing doses and recording the corresponding increase in heart rate.

-

Bisoprolol Administration: A single dose of bisoprolol is administered intravenously.

-

Post-Antagonist Isoprenaline Dose-Response: After a suitable equilibration period, the isoprenaline dose-response curve is repeated in the presence of bisoprolol.

-

Data Analysis: The dose-response curves for isoprenaline in the absence and presence of bisoprolol are plotted. The rightward shift in the dose-response curve indicates antagonism. A Schild plot can be constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration to determine the pA2 value. The selectivity is determined by comparing the antagonist's effect on isoprenaline-induced tachycardia (a β1-mediated response) versus its effect on isoprenaline-induced vasodilation (a β2-mediated response).

Signaling Pathways and Visualizations

Bisoprolol exerts its effects by blocking the downstream signaling cascades initiated by the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1-adrenergic receptors.

Canonical Gs-cAMP-PKA Signaling Pathway

The primary signaling pathway for β1-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7] PKA then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility.[4]

Caption: Canonical β1-adrenergic receptor signaling pathway.

Alternative Signaling Pathway

Recent research has identified a novel signaling pathway for β1-adrenergic receptors that is independent of cAMP and involves the transactivation of receptor tyrosine kinases (RTKs), leading to the activation of the Ras/Raf/MEK/MAPK/MSK cascade. This pathway is implicated in the regulation of gene expression.

Caption: Alternative β1-adrenergic receptor signaling pathway.

Experimental Workflow for Determining Beta-1 Selectivity

The process of determining the β1 selectivity of a compound like bisoprolol involves a logical progression from in vitro binding and functional assays to in vivo validation.

Caption: Workflow for assessing β1-adrenergic receptor selectivity.

Conclusion

This compound's high degree of selectivity for the β1-adrenergic receptor is a well-established pharmacological principle, supported by extensive in vitro and in vivo data. This selectivity, which is significantly greater than that of many other beta-blockers, underpins its clinical efficacy and favorable side-effect profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of beta-blocker selectivity, a critical aspect of cardiovascular drug development. The elucidation of the complex signaling pathways associated with β1-adrenergic receptors further enhances our understanding of the molecular mechanisms by which bisoprolol exerts its therapeutic effects. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of cardiovascular pharmacology.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisoprolol (EMD 33512), a highly selective beta 1-adrenoceptor antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta 1-selectivity of bisoprolol, a new beta-adrenoceptor antagonist, in anesthetized dogs and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional analysis of desensitization of the β-adrenoceptor signalling pathway in rat cardiac tissues following chronic isoprenaline infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A metabolic assessment of the beta 1 selectivity of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of Bisoprolol Fumarate on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of bisoprolol fumarate, a cardioselective beta-1 adrenergic receptor antagonist, on the Renin-Angiotensin System (RAS), also referred to as the Renin-Angiotensin-Aldosterone System (RAAS). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its influence on the renin-angiotensin system primarily through its selective blockade of beta-1 (β1) adrenergic receptors. These receptors are prominently located in the juxtaglomerular cells of the kidney.[1][2] The activation of these receptors, typically by catecholamines such as norepinephrine, stimulates the release of renin. By inhibiting this interaction, bisoprolol effectively reduces the secretion of renin into the circulation.[1][2][3][4][5][6]

The reduction in renin secretion initiates a cascade of downstream effects, leading to a decrease in the production of angiotensin II and, subsequently, a reduction in aldosterone secretion.[5][6][7] This comprehensive suppression of the RAAS contributes significantly to the antihypertensive and cardioprotective effects of bisoprolol.[1][5]

Quantitative Effects on RAAS Components

Clinical studies have consistently demonstrated the suppressive effects of bisoprolol on the key components of the renin-angiotensin system. The following tables summarize the quantitative data from notable research.

Table 1: Effects of 24-Week Low-Dose Bisoprolol Treatment on RAAS in Hypertensive Patients with Left Ventricular Hypertrophy

| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | Percentage Change | p-value |

| Renin (ng/L) | 0.55 ± 0.21 | 0.41 ± 0.19 | -25.5% | < 0.01 |

| Angiotensin II (ng/L) | 55.9 ± 22.6 | 47.3 ± 23.6 | -15.4% | < 0.01 |

| Aldosterone (pg/mL) | 150.4 ± 37.7 | 130.2 ± 29.8 | -13.4% | < 0.05 |

Source: Adapted from Zhong X, et al. The Effects of Low-dose Bisoprolol on the Renin-Angiotensin-Aldosterone System and Ventricular Remodelling.[7]

Table 2: Change in RAAS Parameters After 6 Weeks of Bisoprolol Treatment in Chinese Patients with Hypertension

| Parameter | Mean Change from Baseline (± SD) | p-value |

| Plasma Renin Activity (ng/mL/h) | -0.141 ± 0.595 | < 0.05 |

| Angiotensin II (pmol/L) | -2.390 ± 5.171 | < 0.05 |

| Aldosterone (pg/mL) | -51.86 ± 119.1 | < 0.05 |

Source: Adapted from a study on the effects of bisoprolol in Chinese patients with hypertension.[8][9][10][11]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of bisoprolol on the RAAS.

Study of Low-Dose Bisoprolol in Hypertensive Patients (Zhong X, et al.)

-

Objective: To investigate the effects of low-dose bisoprolol on the RAAS and ventricular remodeling in patients with hypertension and left ventricular hypertrophy.[7]

-

Study Population: 80 patients newly diagnosed with hypertension and left ventricular hypertrophy.[7]

-

Treatment Regimen: Patients received an initial oral dose of 2.5 mg of bisoprolol once daily. The dosage was increased to 5 mg once daily if blood pressure was not normalized after two weeks. The total duration of the treatment was 24 weeks.[7]

-

Sample Collection and Analysis: Blood samples for the measurement of renin, angiotensin II, and aldosterone were collected from all patients before the initiation of treatment and after the 24-week treatment period. The specific analytical methods used for the quantification of these hormones were not detailed in the available publication.[7]

-

Echocardiographic Assessment: The thickness of the left ventricular posterior wall, interventricular septum, and the left ventricular mass index were assessed before and after the treatment period to evaluate ventricular remodeling.[7]

Study in Chinese Patients with Hypertension

-

Objective: To assess the impact of bisoprolol on plasma renin activity (PRA), angiotensin II, and aldosterone concentrations in Chinese patients with hypertension.[8][9]

-

Study Population: 99 Chinese patients with a diagnosis of hypertension, defined as a sitting clinic systolic blood pressure of 140–169 mmHg and/or a diastolic blood pressure of 90–109 mmHg following a placebo run-in period.[8][9]

-

Exclusion Criteria: Patients diagnosed with primary aldosteronism or renal artery stenosis were excluded from the study.[8][9]

-

Treatment Regimen: An open-label administration of 2.5 mg of bisoprolol daily for a duration of 6 weeks.[8][9]

-

Sample Collection and Analysis: Blood samples for the determination of PRA, angiotensin II, and aldosterone were collected after the placebo run-in period and again after the 6-week treatment with bisoprolol.[8][9] To minimize the risk of prorenin cryoactivation, blood samples for PRA and prorenin were processed at room temperature.[12] Blood for angiotensin II measurement was collected into a cold renin inhibitor cocktail.[12]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.

References

- 1. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is the mechanism of Bisoprolol? [synapse.patsnap.com]

- 7. mona.uwi.edu [mona.uwi.edu]

- 8. Lack of Effects of Renin-Angiotensin-Aldosterone System Activity and Beta-Adrenoceptor Pathway Polymorphisms on the Response to Bisoprolol in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Lack of Effects of Renin-Angiotensin-Aldosterone System Activity and Beta-Adrenoceptor Pathway Polymorphisms on the Response to Bisoprolol in Hypertension [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Lack of Effects of Renin-Angiotensin-Aldosterone System Activity and Beta-Adrenoceptor Pathway Polymorphisms on the Response to Bisoprolol in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

long-term effects of bisoprolol fumarate on cardiovascular remodeling

An In-depth Technical Guide on the Long-Term Effects of Bisoprolol Fumarate on Cardiovascular Remodeling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a highly selective beta-1 adrenergic receptor blocker, has demonstrated significant long-term beneficial effects on cardiovascular remodeling. Extensive clinical and preclinical evidence supports its role in reversing or attenuating pathological changes in the heart and blood vessels associated with conditions like chronic heart failure (CHF) and hypertension. Long-term administration of bisoprolol leads to improvements in left ventricular (LV) structure and function, characterized by increased ejection fraction and reductions in ventricular volumes. Furthermore, bisoprolol has been shown to mitigate cardiac fibrosis, a key component of maladaptive remodeling. Its mechanisms of action extend beyond simple heart rate reduction, involving the modulation of critical signaling pathways implicated in cardiomyocyte hypertrophy and survival, such as the PKC/NF-κB/c-fos and PI3K/AKT/GSK3β pathways. This guide provides a comprehensive overview of the quantitative effects of bisoprolol on cardiovascular parameters, details the experimental protocols used to ascertain these effects, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Cardiovascular Remodeling

Cardiovascular remodeling refers to the alterations in the size, shape, structure, and function of the heart and blood vessels in response to physiological or pathological stimuli. While initially an adaptive response to maintain cardiac output in the face of injury or stress (e.g., myocardial infarction, pressure overload), chronic remodeling often becomes maladaptive, leading to progressive cardiac dysfunction and heart failure. Key features of maladaptive remodeling include cardiac hypertrophy, chamber dilation, myocardial fibrosis, and endothelial dysfunction. Pharmacological interventions aimed at halting or reversing these processes are a cornerstone of cardiovascular therapy.

This compound: Core Mechanism of Action

Bisoprolol is a cardioselective beta-1 adrenergic receptor antagonist.[1][2][3] Its primary mechanism involves competitively blocking the binding of catecholamines, such as adrenaline and noradrenaline, to beta-1 receptors, which are predominantly located in cardiac tissue.[1] This blockade results in several key cardiovascular effects:

-

Negative Chronotropic Effect: A reduction in heart rate, both at rest and during exercise.[1][2][4]

-

Negative Inotropic Effect: A decrease in the force of myocardial contraction.[1][2]

-

Reduced Myocardial Oxygen Demand: The combined effect of reduced heart rate and contractility lessens the workload on the heart.[2][5]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): By blocking beta-1 receptors in the juxtaglomerular cells of the kidneys, bisoprolol reduces renin secretion, which in turn downregulates the entire RAAS cascade, leading to vasodilation and reduced fluid retention.[1][2]

These actions collectively contribute to its therapeutic efficacy and its ability to favorably modulate the processes of cardiovascular remodeling.

Caption: Mechanism of bisoprolol's action on β1-receptors and subsequent physiological effects.

Long-Term Effects on Cardiovascular Remodeling

Effects on Left Ventricular Structure and Function

Long-term therapy with bisoprolol consistently demonstrates favorable effects on LV remodeling in patients with chronic heart failure. This "reverse remodeling" is a key therapeutic goal and is associated with improved clinical outcomes.[6] Studies show a significant improvement in Left Ventricular Ejection Fraction (LVEF), a critical measure of systolic function, and a reduction in LV volumes.[4][6][7][8]

Table 1: Summary of Quantitative Data on Bisoprolol's Effects on LV Remodeling

| Study / Cohort | Duration of Treatment | Key Parameter | Baseline Value | Post-Treatment Value | p-value | Citation(s) |

| Dubach et al. (2002) | 1 Year | LVEF (%) | 25 ± 7 | 36.2 ± 9 | < 0.05 | [4][6][7][9] |

| Dubach et al. (2002) | 1 Year | LV End-Diastolic Volume (mL) | - | Trend for reduction (-54 mL) | NS | [4][7][8] |

| Dubach et al. (2002) | 1 Year | LV End-Systolic Volume (mL) | - | Trend for reduction (-62 mL) | NS | [4][7][8] |

| de Groote et al. (Observational) | Not Specified | LVEF (%) | 31 ± 11 | 41 ± 13 | < 0.0001 | [6] |

| CIBIS-II Trial | 1.3 Years (mean) | Heart Rate (beats/min) | - | Reduction of 9.8 ± 14.7 | - | [6][9] |

| STEMI post-PCI (Retrospective) | 526 days (median) | LVEF Change (%) | - | +3.8 ± 6.9 | < 0.0001 (vs. no BB) | [10] |

LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular; NS: Not Significant; BB: Beta-Blocker.

Attenuation of Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to increased myocardial stiffness and diastolic dysfunction. Preclinical studies have shown that long-term bisoprolol treatment can attenuate both interstitial and perivascular cardiac fibrosis in response to pressure overload.[11] This anti-fibrotic effect is crucial for preserving myocardial compliance and function.

Table 2: Summary of Quantitative Data on Bisoprolol's Anti-Fibrotic Effects

| Study / Model | Duration of Treatment | Key Parameter | Finding | p-value | Citation(s) |

| Pressure Overload (Mice) | 8 Weeks | Interstitial Collagen Volume | Significant reduction with middle and high doses | < 0.05 | [11] |

| Pressure Overload (Mice) | 8 Weeks | Perivascular Collagen Volume | Significant reduction with middle and high doses | < 0.05 | [11] |

| HFmrEF (Ischemic Origin) | 12 Months | MMP-1 (Fibrosis Marker) | 35% decrease | < 0.01 | [12] |

| HFmrEF (Ischemic Origin) | 12 Months | MMP-9 (Fibrosis Marker) | 56.3% decrease | < 0.001 | [12] |

| HFmrEF (Ischemic Origin) | 12 Months | TIMP-1 (Fibrosis Marker) | 17.9% decrease | < 0.01 | [12] |

HFmrEF: Heart Failure with mid-range Ejection Fraction; MMP: Matrix Metalloproteinase; TIMP: Tissue Inhibitor of Metalloproteinase.

Impact on Vascular and Endothelial Function

Endothelial dysfunction is an early event in atherosclerosis and contributes to cardiovascular disease progression. Studies have indicated that bisoprolol can improve endothelial function. In hypertensive patients with stable angina, 12 months of bisoprolol treatment significantly improved flow-mediated vasodilation (FMD), a key indicator of endothelial health.[13][14] This effect may be related to both vasodilating mechanisms and the inhibition of sympathetic nervous system activity.[15]

Table 3: Summary of Quantitative Data on Bisoprolol's Effects on Vascular Function

| Study / Cohort | Duration of Treatment | Key Parameter | Finding | p-value | Citation(s) |

| Hypertensive Patients with Stable Angina | 12 Months | Flow-Mediated Vasodilation (FMD) | Marked improvement | < 0.05 | [13][14] |

| Hypertensive Patients | 8 Weeks | FMD (%) | No significant change (3.72 ± 6.84%) | NS | [16] |

| Hypertensive Patients | Not Specified | Pulse Wave Velocity (PWV) | Improvement (reduced stiffness) | - | [15] |

Molecular Mechanisms and Signaling Pathways

The beneficial remodeling effects of bisoprolol are mediated by its influence on specific intracellular signaling pathways that regulate cell growth, apoptosis, and fibrosis.

Inhibition of Hypertrophic Signaling: The PKC/NF-κB/c-fos Pathway

In pathological conditions such as diabetic cardiomyopathy, high glucose levels can induce cardiomyocyte hypertrophy. This process has been linked to the activation of the Protein Kinase C (PKC) signaling pathway.[17][18] Activated PKC can subsequently activate the transcription factor NF-κB, leading to the expression of pro-hypertrophic genes like c-fos.[17][19] In-vitro studies using neonatal rat cardiomyocytes have demonstrated that bisoprolol can prevent high glucose-induced hypertrophy by inhibiting the expression and activation of PKC-α, which in turn downregulates the PKC-α/NF-κB/c-fos signaling cascade.[17][18][19]

Caption: Bisoprolol inhibits high glucose-induced hypertrophy via the PKC/NF-κB/c-fos pathway.

Cardioprotective Signaling: The PI3K/AKT/GSK3β Pathway

Bisoprolol also exerts direct cardioprotective effects against ischemia-reperfusion (I/R) injury. This protection is mediated, at least in part, through the activation of the PI3K/AKT survival pathway.[20] Upon activation by bisoprolol, AKT phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). The suppression of GSK3β activity is a key step in preventing apoptosis and reducing cell death following an ischemic insult. In experimental models, bisoprolol was shown to reduce myocardial infarct size, decrease apoptosis, and lower the production of reactive oxygen species (ROS) in a PI3K/AKT-dependent manner.[20]

Caption: Bisoprolol promotes cell survival via the PI3K/AKT/GSK3β signaling pathway.

Key Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the effects of bisoprolol on cardiovascular remodeling.

Clinical Assessment of Cardiac Remodeling (Human Trials)

-

Study Design: Typically randomized, double-blind, placebo-controlled trials (e.g., CIBIS-II) or comparative effectiveness studies.[6]

-

Patient Population: Patients with stable chronic heart failure (NYHA Class II-IV) and reduced LVEF (<40%), or patients with hypertension and stable angina.[6][13]

-

Dosage Protocol: Bisoprolol is initiated at a low dose (e.g., 1.25 mg once daily) and titrated upwards every 2-4 weeks to a target dose (e.g., 10 mg once daily) or the maximum tolerated dose.[2][8]

-

Primary Endpoints: All-cause mortality, cardiovascular death, and hospitalization for heart failure.[9]

-

Remodeling Assessment:

-

Echocardiography: The most common non-invasive technique used to measure LVEF, LV end-diastolic volume (LVEDV), and LV end-systolic volume (LVESV) at baseline and follow-up intervals (e.g., 6 and 12 months).[10][21]

-

Magnetic Resonance Imaging (MRI): Provides high-resolution images for precise quantification of LV volumes, mass, and function. Myocardial tagging techniques can be used to assess regional myocardial strain and relaxation velocities.[4][7][8]

-

Flow-Mediated Dilation (FMD): A non-invasive ultrasound method to assess endothelial function by measuring the diameter of the brachial artery before and after a period of induced ischemia.[14][16]

-

Caption: A generalized workflow for clinical trials assessing bisoprolol's remodeling effects.

Preclinical Assessment in Animal Models

-

Animal Models:

-

Pressure Overload: Aortic banding (AB) in mice or rats to induce cardiac hypertrophy and fibrosis, mimicking hypertension.[3][11]

-

Myocardial Infarction (MI): Permanent ligation of a coronary artery (e.g., the left anterior descending artery) in rats or mice to study post-infarction remodeling.[22][23]

-

-

Drug Administration: Bisoprolol is typically administered in drinking water, via oral gavage, or through osmotic mini-pumps at specified doses (e.g., 2.5, 5, or 10 mg/kg/day).[11]

-

Duration: Experiments often run for several weeks (e.g., 8-10 weeks) to allow for the development of significant remodeling.[11][22]

-

Remodeling Assessment:

-

Echocardiography: Serial M-mode and 2D echocardiography to assess LV dimensions, wall thickness, and function (e.g., fractional shortening, ejection fraction) in conscious or anesthetized animals.[3][21][24]

-

Histology: Post-mortem analysis of heart tissue. Stains like Picrosirius Red or Masson's Trichrome are used to quantify collagen deposition and assess the degree of fibrosis.[11][23] Hematoxylin and eosin (H&E) staining is used to measure cardiomyocyte cross-sectional area as an index of hypertrophy.

-

Gene Expression: Quantitative PCR (qPCR) to measure the mRNA levels of hypertrophic and fibrotic markers (e.g., ANP, β-MHC, CTGF, Collagen 1a).[11]

-

In-Vitro Cardiomyocyte Hypertrophy Model

-

Cell Culture: Primary cultures of neonatal rat cardiomyocytes (NRCMs) are commonly used. These cells are advantageous as they can be stimulated to re-enter the hypertrophic growth program.[17][19][25]

-

Hypertrophic Stimulation: Cardiomyocytes are cultured in a high-glucose medium (e.g., 25.5 mmol/L) to induce a hypertrophic response, mimicking diabetic cardiomyopathy.[17][19]

-

Treatment: Different concentrations of bisoprolol are added to the culture medium to assess its dose-dependent effects.[19]

-

Assessment of Hypertrophy:

-

Cell Size Measurement: Immunofluorescence staining (e.g., with phalloidin to outline the cytoskeleton) followed by microscopy and image analysis to measure cell surface area.[25]

-

Protein Synthesis: Measurement of protein content or incorporation of radiolabeled amino acids (e.g., [3H]-leucine).

-

Gene Expression: qPCR analysis of hypertrophic markers like atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).

-

Western Blotting: Used to quantify the protein expression and phosphorylation status of key signaling molecules in pathways like the PKC/NF-κB cascade.[19]

-

Summary and Future Directions

The long-term administration of this compound effectively counteracts maladaptive cardiovascular remodeling. Its benefits are multifaceted, encompassing improvements in LV systolic function, reduction of cardiac volumes, attenuation of myocardial fibrosis, and enhancement of endothelial function. These macroscopic effects are underpinned by the modulation of specific molecular pathways that control cardiomyocyte growth and survival.

For drug development professionals, the consistent data on bisoprolol's reverse remodeling effects solidify the importance of beta-1 selectivity in treating chronic heart failure. Future research could focus on identifying patient subgroups who derive the most significant remodeling benefits from bisoprolol therapy. Further investigation into its impact on diastolic function and its potential synergistic effects with newer heart failure therapies, such as SGLT2 inhibitors, will continue to refine its role in the cardiovascular therapeutic landscape. The detailed experimental protocols provided herein serve as a foundation for designing future preclinical and clinical studies aimed at exploring these and other aspects of beta-blocker therapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. droracle.ai [droracle.ai]

- 6. Bisoprolol in the treatment of chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on left ventricular size, function, and exercise capacity in patients with heart failure: analysis with magnetic resonance myocardial tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bisoprolol in the treatment of chronic heart failure: from pathophysiology to clinical pharmacology and trial results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Achievement of a target dose of bisoprolol may not be a preferred option for attenuating pressure overload-induced cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Changes of myocardial fibrosis markers with the use of beta-blockers and mineralocorticoid receptor antagonists in patients with heart failure with mid-range ejection fraction of ischemic origin | Osipova | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]

- 13. Bisoprolol improved endothelial function and myocardium survival of hypertension with stable angina: a randomized double-blinded trial [pubmed.ncbi.nlm.nih.gov]

- 14. europeanreview.org [europeanreview.org]

- 15. New Insight into Effects of β-Blockers on Arterial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of nebivolol versus bisoprolol on endothelial function in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. heart.bmj.com [heart.bmj.com]

- 20. Bisoprolol, a β1 antagonist, protects myocardial cells from ischemia-reperfusion injury via PI3K/AKT/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. An Experimental Model of Myocardial Infarction for Studying Cardiac Repair and Remodeling in Knockout Mice [ri.conicet.gov.ar]

- 24. ahajournals.org [ahajournals.org]

- 25. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Bisoprolol Fumarate on Endothelial Dysfunction: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, experimental evidence, and research methodologies concerning the effects of bisoprolol fumarate on endothelial health.

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a shift in the functions of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. A key feature of this dysfunction is the reduced bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-proliferative properties. This compound, a selective β1-adrenergic receptor blocker, has demonstrated therapeutic benefits in cardiovascular conditions such as hypertension and heart failure. Emerging research indicates that its efficacy may extend beyond its primary hemodynamic effects to include the improvement of endothelial function. This technical guide provides a comprehensive overview of the current research on this compound's role in mitigating endothelial dysfunction, intended for researchers, scientists, and professionals in drug development.

Molecular Mechanisms of Action

Bisoprolol's primary mechanism of action is the selective blockade of β1-adrenergic receptors, which are predominantly located in the heart. This action leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure and cardiac workload.[1][2][3] However, its beneficial effects on the endothelium are thought to be mediated through several interconnected pathways:

-

Enhancement of Nitric Oxide (NO) Bioavailability: While not a direct NO donor like some third-generation beta-blockers, bisoprolol has been shown to improve endothelial function through mechanisms that may be dependent on NO.[4][5] This is likely an indirect effect resulting from the reduction of sympathetic tone and oxidative stress.

-

Reduction of Oxidative Stress: Oxidative stress is a key contributor to endothelial dysfunction, as reactive oxygen species (ROS) can scavenge NO and promote inflammation. Studies have indicated that beta-blockers, including bisoprolol, can reduce levels of oxidative stress.[2][6][7] This is achieved in part by mitigating the pro-oxidant effects of catecholamines.[6][7]

-

Anti-Inflammatory Effects: Chronic inflammation is a hallmark of endothelial dysfunction. Research suggests that bisoprolol may exert anti-inflammatory effects, contributing to a healthier endothelial phenotype.[8][9][10]

The intricate interplay of these mechanisms is visualized in the following signaling pathway diagram.

Quantitative Data from Clinical and Preclinical Studies

Several studies have investigated the quantitative effects of bisoprolol on markers of endothelial dysfunction, oxidative stress, and inflammation. The following tables summarize key findings from this research.

Table 1: Effect of Bisoprolol on Flow-Mediated Dilation (FMD)

| Study | Patient Population | Treatment Duration | FMD Change with Bisoprolol | Comparator/Control |

| Lin ZP, et al. (2013)[11] | Hypertensive patients with stable angina | 12 months | Significantly improved (p < 0.05) | Non-bisoprolol group |

| Peller M, et al. (2015)[12] (Meta-analysis) | Patients in various cardiovascular studies | 1 to 12 months | Statistically significant effect (MD 0.83; 95% CI 0.11–1.55; p = 0.02) | Placebo |

| ResearchGate Image[13] (Study mentioned) | Hypertensive patients | 8 weeks | No statistically significant difference from baseline | Nebivolol (showed significant improvement) |

Table 2: Effect of Bisoprolol on Oxidative Stress and Inflammatory Markers

| Study | Marker | Patient Population | Treatment Duration | Change with Bisoprolol | Comparator |

| Kuno T, et al. (2019)[6][8][9] | Patients with chronic heart failure | Not specified in abstract | Decrease from 401 ± 106 to 344 ± 82 U.CARR (p = 0.015) | Carvedilol (showed a more significant decrease) | |

| Kuno T, et al. (2019)[6][8][9] | High-sensitivity C-reactive protein (hsCRP) | Patients with chronic heart failure | Not specified in abstract | Significant decrease from 3.35 ± 0.78 to 2.69 ± 0.44 log (ng/ml) (p = 0.001) | Carvedilol (showed a less significant decrease) |

| Chin BS, et al. (as cited in[2]) | Patients with Chronic Heart Failure (CHF) | Not specified | Reduced levels of serum lipid hydroperoxides | Carvedilol (also showed reduction) | |

| Protective Effects Study[14] | Cadmium-intoxicated rats | Not specified | Restrained MDA and LPO levels to normal | Cadmium-treated group without bisoprolol | |

| Protective Effects Study[14] | Tumor Necrosis Factor-alpha (TNF-α) | Cadmium-intoxicated rats | Not specified | Significantly smaller increase compared to untreated group | Cadmium-treated group without bisoprolol |

Experimental Protocols

A critical aspect of interpreting and building upon existing research is a thorough understanding of the methodologies employed. Below are detailed descriptions of key experimental protocols used to assess endothelial function in studies involving bisoprolol.

Flow-Mediated Dilation (FMD) of the Brachial Artery

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is largely mediated by NO.[12]

Patient Preparation:

-

Patients should fast for at least 8-12 hours prior to the measurement.

-

Abstain from smoking, caffeine, and alcohol for at least 12 hours.

-

Avoid strenuous exercise on the day of the measurement.

-

The measurement should be performed in a quiet, temperature-controlled room after a 10-15 minute rest in the supine position.[15][16]

Procedure:

-

Baseline Imaging: The brachial artery is imaged in a longitudinal section 2-15 cm above the elbow using a high-frequency linear array ultrasound transducer (typically 7.5-12 MHz). The diameter of the artery is measured at end-diastole, triggered by the R-wave on a simultaneously recorded electrocardiogram (ECG).

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery. The cuff is inflated to a suprasystolic pressure (typically 200-300 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.[17]

-

Post-Occlusion Imaging: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO, leading to vasodilation. The diameter of the brachial artery is continuously monitored for up to 3 minutes post-deflation.

-

Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter achieved during reactive hyperemia.[17]

Measurement of Nitric Oxide (NO) and its Metabolites

Direct measurement of NO in biological samples is challenging due to its short half-life. Therefore, its stable metabolites, nitrite (NO2-) and nitrate (NO3-), are often measured as an index of NO production. The Griess assay is a common colorimetric method for this purpose.[18][19]

Sample Preparation:

-

Plasma, serum, or cell culture supernatant can be used.

-

Samples may require deproteinization (e.g., using zinc sulfate) to avoid interference.

-

For total NOx (nitrite + nitrate) measurement, nitrate in the sample must first be reduced to nitrite, typically using nitrate reductase.

Griess Assay Protocol:

-

Standard Curve Preparation: A standard curve is prepared using known concentrations of sodium nitrite.

-

Sample and Standard Incubation: Samples (with or without prior nitrate reduction) and standards are pipetted into a microplate.

-

Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well. This reagent reacts with nitrite in an acidic solution to form a purple azo compound.

-

Incubation and Measurement: The plate is incubated at room temperature for a specified time (e.g., 10-15 minutes), protected from light.

-

Absorbance Reading: The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.

-

Concentration Calculation: The nitrite concentration in the samples is determined by interpolating from the standard curve.

Other more sensitive and specific methods for NO detection include chemiluminescence, electron spin resonance (ESR) spectroscopy, and electrochemical sensors.[1][20][21]

Assessment of Oxidative Stress and Inflammatory Markers

-

Derivatives of Reactive Oxygen Metabolites (d-ROMs): This assay measures the total amount of hydroperoxides, which are early products of oxidative damage to lipids, proteins, and amino acids. It is a colorimetric test based on the ability of hydroperoxides to generate free radicals in the presence of a transition metal, which then oxidize an aromatic amine to a colored radical cation.[6][8][9]

-

High-Sensitivity C-Reactive Protein (hsCRP): A highly sensitive immunoassay (e.g., ELISA or nephelometry) is used to measure low levels of CRP, a marker of systemic inflammation.[6][8][9]

-

Lipid Peroxidation Products: Malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE) are commonly measured products of lipid peroxidation, often using colorimetric or chromatographic methods.[3][14]

-

Oxidative DNA Damage: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a marker of oxidative DNA damage and can be measured in urine or tissue samples using ELISA or chromatography.[2]

Signaling Pathways in Endothelial Cells

The following diagram illustrates the key signaling pathways within an endothelial cell that are influenced by factors related to bisoprolol's mechanism of action, leading to the production of nitric oxide.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, in addition to its established hemodynamic effects, confers benefits to endothelial function. These benefits are likely mediated through a combination of reduced oxidative stress and inflammation, which in turn may enhance nitric oxide bioavailability. While FMD studies have provided valuable insights, further research is needed to fully elucidate the direct molecular mechanisms of bisoprolol on endothelial cells. Future studies could employ advanced techniques such as proteomics and metabolomics to identify novel signaling pathways and biomarkers associated with bisoprolol's endothelial-protective effects. A deeper understanding of these mechanisms will not only reinforce the therapeutic rationale for using bisoprolol in a broader range of cardiovascular diseases but also pave the way for the development of new therapeutic strategies targeting endothelial dysfunction.

References

- 1. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insight into Effects of β-Blockers on Arterial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Properties of Highly Selective β-blockers With or Without Additional Vasodilator Properties: Focus on Bisoprolol and Nebivolol in Patients With Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of carvedilol vs bisoprolol on inflammation and oxidative stress in patients with chronic heart failure: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of carvedilol vs bisoprolol on inflammation and oxidative stress in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Guideline-Optimised Treatment in Heart Failure—Do Higher Doses Reduce Systemic Inflammation More Significantly? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisoprolol improved endothelial function and myocardium survival of hypertension with stable angina: a randomized double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of beta-blockers on endothelial function: A meta-analysis of randomized controlled trials | Peller | Cardiology Journal [journals.viamedica.pl]

- 13. researchgate.net [researchgate.net]

- 14. Protective Effects of Bisoprolol Against Cadmium-induced Myocardial Toxicity Through Inhibition of Oxidative Stress and NF-κΒ Signalling in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Endothelial Function Assessment by Flow-Mediated Dilation Method: A Valuable Tool in the Evaluation of the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Pharmacokinetic Landscape of Bisoprolol Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of bisoprolol fumarate formulations. Bisoprolol is a cardioselective beta-1 adrenergic blocker widely prescribed for cardiovascular diseases such as hypertension and heart failure.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the onset, intensity, and duration of its therapeutic effect. This document delves into the critical parameters governing the absorption, distribution, metabolism, and excretion (ADME) of bisoprolol, with a focus on immediate-release oral tablet formulations. Comparative bioavailability data from pivotal bioequivalence studies are presented, alongside detailed experimental methodologies to aid in the design and interpretation of future research.

Core Pharmacokinetic Properties of Bisoprolol

Bisoprolol is characterized by its high bioavailability and predictable pharmacokinetic profile.[3] Following oral administration, it is almost completely absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 80-90%.[1][4] The presence of food does not significantly affect its absorption.[4] Peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours (Tmax) after oral administration.[5][6]

Bisoprolol exhibits low plasma protein binding of about 30%.[4][5] It is eliminated from the body through both renal and hepatic pathways in roughly equal measure.[5] Approximately 50% of the administered dose is excreted unchanged in the urine, while the remainder is metabolized by the liver, primarily by the CYP3A4 enzyme system, into inactive metabolites that are also renally excreted.[1][5] This dual elimination pathway makes the pharmacokinetics of bisoprolol less susceptible to impairment in either renal or hepatic function alone.[3] The plasma elimination half-life is approximately 10-12 hours, which allows for once-daily dosing.

Comparative Bioavailability of this compound Formulations

Bioequivalence studies are fundamental in the development of generic drug products, ensuring that they are therapeutically equivalent to the innovator product. Several studies have compared the bioavailability of different oral formulations of this compound. The following tables summarize the key pharmacokinetic parameters from representative bioequivalence studies.

Table 1: Pharmacokinetic Parameters of 5 mg this compound Film-Coated Tablets (Test vs. Reference) in Healthy Subjects

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| AUCt (ng·h/mL) | 165.8 ± 34.5 | 163.2 ± 31.9 | 101.61% (96.14%–107.38%) |

| AUCinf (ng·h/mL) | 178.9 ± 38.2 | 176.8 ± 35.8 | 101.31% (95.66%–107.29%) |

| Cmax (ng/mL) | 20.3 ± 4.1 | 20.2 ± 3.8 | 100.28% (93.90%–107.09%) |

| Tmax (h) | 2.00 (1.50–4.00) | 2.00 (1.50–3.00) | Not Applicable |

| t½ (h) | 9.05 ± 2.29 | 9.11 ± 1.71 | Not Applicable |

*Data presented as median (range). *Source: Based on a randomized, single-blind, two-period, two-sequence crossover study in 18 healthy subjects.

Table 2: Pharmacokinetic Parameters of 2.5 mg this compound Film-Coated Tablets (Test vs. Reference) in Healthy Volunteers

| Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Geometric Mean Ratio (90% CI) |

| AUC(0-t) (ng·h/mL) | 538.9 | 566.3 | 95.16% (92.52%–97.87%) |

| AUC(0-∞) (ng·h/mL) | 557.8 | 586.7 | 95.08% (92.40%–97.83%) |

| Cmax (ng/mL) | 38.4 | 38.4 | 100.00% (94.83%–105.45%) |

| Tmax (h) | 3.0 (1.5-5.0) | 3.0 (1.5-6.0) | Not Applicable |

| t½ (h) | 11.7 ± 2.2 | 11.9 ± 2.5 | Not Applicable |

*Data presented as median (range) and Mean ± SD for t½. A single 10 mg dose (four 2.5 mg tablets) was administered. *Source: Based on a randomized, open-label, two-period, crossover study in 24 healthy volunteers.[1]

Experimental Protocols

The following sections detail the methodologies employed in the bioequivalence studies cited above, providing a framework for designing similar investigations.

Bioequivalence Study of 5 mg this compound Tablets

Study Design: This was a randomized, single-blind, two-period, two-sequence crossover study. A washout period of one week separated the two study periods.

Subjects: The study included 18 healthy adult male and female subjects who were under fasting conditions.

Dosing and Administration: In each study period, a single oral dose of either the test or reference 5 mg this compound film-coated tablet was administered.

Blood Sampling: Blood samples were collected at pre-specified time points up to 48 hours post-administration to determine the plasma concentrations of bisoprolol.

Analytical Method: The concentration of bisoprolol in plasma was determined using a validated ultra-performance liquid chromatography with a tandem mass spectrometer detector (UPLC-MS/MS).

Pharmacokinetic Analysis: The following pharmacokinetic parameters were assessed: area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt), AUC from time zero to infinity (AUCinf), the peak plasma concentration of the drug (Cmax), time to reach Cmax (tmax), and the elimination half-life (t½).

Statistical Analysis: Bioequivalence was concluded if the 90% confidence intervals (CI) of the geometric mean ratios for AUC and Cmax were within the acceptance range of 80.00% to 125.00%.

Bioequivalence Study of 2.5 mg this compound Tablets

Study Design: This was a randomized, open-label, two-period, crossover, single-dose relative bioavailability study.[1] A 14-day washout period was implemented between the two periods.[1]

Subjects: The study enrolled 26 healthy male and female Caucasian volunteers, with 24 completing the clinical part.[1] Subjects were in a fasted state for the study.[1]

Dosing and Administration: A single 10 mg oral dose, administered as four 2.5 mg film-coated tablets of either the test or reference product, was given in each period.[1]

Blood Sampling: Blood samples were collected at pre-specified time points over a period of 60 hours after drug administration.[1]

Analytical Method: Bisoprolol concentrations in plasma were determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Pharmacokinetic Analysis: The primary pharmacokinetic parameters for bioequivalence assessment were AUC from time zero to the last quantifiable concentration (AUC(0-t)), AUC from time zero to infinity (AUC(0-∞)), and Cmax.[1]

Statistical Analysis: The products were considered bioequivalent if the 90% CI of the log-transformed geometric mean ratios (test vs. reference) for AUC(0-t), AUC(0-∞), and Cmax were within the 80–125% limits.[1]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of bisoprolol and a typical experimental workflow for a bioequivalence study.

Caption: Signaling pathway of bisoprolol's mechanism of action.

Caption: Workflow of a typical two-period crossover bioequivalence study.

Conclusion

The pharmacokinetic and bioavailability profile of this compound is well-established, particularly for immediate-release film-coated tablets. The high bioavailability, linear pharmacokinetics, and balanced clearance pathways contribute to its reliable therapeutic effect. Bioequivalence studies consistently demonstrate that well-formulated generic versions of this compound exhibit comparable rates and extents of absorption to the reference product. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the design of robust studies and a deeper understanding of the performance of this compound formulations. Further research into novel formulations, such as controlled-release or oral solutions, would be beneficial to expand the therapeutic options for patients.

References

- 1. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. qingmupharm.com [qingmupharm.com]

- 3. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Bisoprolol? [synapse.patsnap.com]

- 6. Bisoprolol - Wikipedia [en.wikipedia.org]

The Impact of Bisoprolol Fumarate on Myocardial Oxygen Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol fumarate, a cardioselective β1-adrenergic receptor antagonist, plays a crucial role in the management of cardiovascular diseases, primarily through its ability to reduce myocardial oxygen consumption (MVO2). This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and clinical implications of bisoprolol's effect on the heart's oxygen demand. By elucidating the signaling pathways, summarizing quantitative data from pivotal clinical trials, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals in cardiovascular research and drug development.

Introduction

Myocardial ischemia, a condition characterized by an imbalance between myocardial oxygen supply and demand, is a cornerstone of ischemic heart disease.[1] The major determinants of MVO2 are heart rate, myocardial contractility, and systemic wall tension.[1] Stimulation of β1-adrenergic receptors by catecholamines increases these parameters, thereby elevating MVO2.[1] this compound, by selectively blocking these receptors in the heart, effectively mitigates this response, reducing the heart's workload and oxygen requirements.[2][3] This document explores the multifaceted impact of bisoprolol on cardiac energetics.

Mechanism of Action: β1-Adrenergic Receptor Blockade

Bisoprolol is a cardioselective beta-1 blocker, meaning it primarily targets the β1-adrenergic receptors concentrated in the heart muscle.[2][4] This selectivity is crucial as it minimizes the effects on β2-receptors located in the lungs and blood vessels, reducing the risk of bronchoconstriction and vasoconstriction.[3]

The primary mechanism involves the competitive inhibition of catecholamines (norepinephrine and epinephrine) at the β1-adrenoceptors.[5] This blockade leads to a cascade of effects that collectively decrease myocardial oxygen consumption:

-

Negative Chronotropic Effect: By blocking the sinoatrial (SA) node's response to catecholamines, bisoprolol reduces the heart rate.[2][5] A lower heart rate means fewer cardiac cycles per minute, directly translating to reduced overall oxygen demand.

-

Negative Inotropic Effect: Bisoprolol decreases the force of myocardial contraction by inhibiting the signaling pathway that leads to increased intracellular calcium.[2][5] This reduction in contractility lessens the metabolic work of the heart muscle.

-

Reduction in Blood Pressure: Bisoprolol contributes to a decrease in blood pressure, a key determinant of afterload.[6] This is achieved by reducing cardiac output (due to decreased heart rate and contractility) and by inhibiting renin release from the kidneys, which dampens the renin-angiotensin-aldosterone system.[2][3] A lower afterload means the heart works less to eject blood into the aorta.

Signaling Pathway

The binding of catecholamines to β1-adrenergic receptors initiates a G-protein coupled receptor (GPCR) signaling cascade. This activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced contractility.[7][8] Bisoprolol interrupts this pathway at the receptor level.

Figure 1: β1-Adrenergic Receptor Signaling Pathway and the Point of Intervention by Bisoprolol.

Quantitative Effects of Bisoprolol on Hemodynamic Parameters